Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate
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Overview
Description
Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[321]octane-6-carboxylate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core structure followed by the introduction of the chlorosulfonyl and benzyl groups. Common synthetic routes include:
Starting Material Selection: The synthesis begins with a suitable bicyclic amine precursor.
Chlorosulfonylation: The bicyclic amine undergoes chlorosulfonylation to introduce the chlorosulfonyl group.
Benzyl Esterification: The resulting compound is then treated with benzyl chloride to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorosulfonyl group, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used for substitution reactions.
Major Products Formed:
Sulfonyl Chlorides: Oxidation can yield sulfonyl chlorides, which are useful intermediates in organic synthesis.
Amines: Reduction reactions can produce amines, which are valuable in pharmaceuticals and agrochemicals.
Substituted Derivatives: Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in biological studies to investigate the effects of sulfonyl-containing compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Modulation: It can modulate the activity of receptors, influencing cellular signaling processes.
Comparison with Similar Compounds
Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate: The compound .
Benzyl 8-((fluorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate: Similar structure with a fluorosulfonyl group instead of chlorosulfonyl.
Benzyl 8-((tosyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate: Contains a tosyl group instead of chlorosulfonyl.
Uniqueness: this compound is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[321]octane-6-carboxylate, its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
benzyl 8-(chlorosulfonylmethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4S/c17-23(20,21)11-14-13-7-4-8-15(14)18(9-13)16(19)22-10-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKWYJGMNHQOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(C1)C2CS(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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